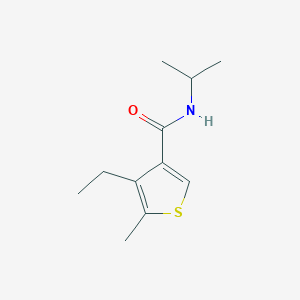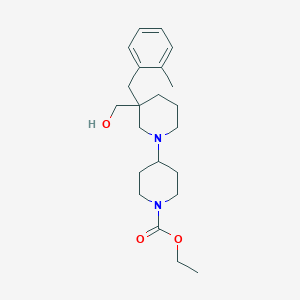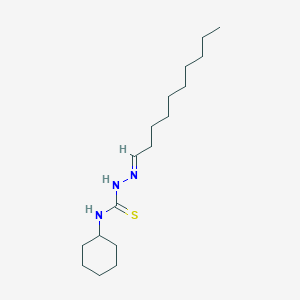![molecular formula C19H19ClN4O4S B4699694 2-chloro-4-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4699694.png)
2-chloro-4-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Descripción general
Descripción
2-chloro-4-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has been extensively studied for its potential biological and medicinal applications. This compound is commonly referred to as 'Compound X' in scientific literature.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-4-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes involved in cancer cell proliferation and survival. Moreover, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-4-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has a low toxicity profile and does not cause significant adverse effects on normal cells. However, this compound has been shown to cause DNA damage and oxidative stress in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-4-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide in lab experiments is its potent anticancer and antimicrobial activity. This compound can be used as a lead compound for the development of new drugs for cancer and infectious diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
Future research on 2-chloro-4-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide should focus on identifying its exact mechanism of action and optimizing its pharmacokinetic properties. Moreover, this compound can be further modified to enhance its efficacy and reduce its toxicity. Additionally, studies can be conducted to evaluate the potential of this compound as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, 2-chloro-4-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide is a promising compound with potent anticancer and antimicrobial activity. Its mechanism of action and potential therapeutic applications need to be further explored through scientific research.
Aplicaciones Científicas De Investigación
2-chloro-4-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential anticancer, antitumor, and antimicrobial properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have antibacterial and antifungal activity against various pathogens.
Propiedades
IUPAC Name |
2-chloro-4-nitro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S/c1-2-3-7-17(25)21-12-5-4-6-13(10-12)22-19(29)23-18(26)15-9-8-14(24(27)28)11-16(15)20/h4-6,8-11H,2-3,7H2,1H3,(H,21,25)(H2,22,23,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPENGXMOCDHTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4699616.png)


![1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4699631.png)
![4-[(3,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4699652.png)
![N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4699658.png)

![2-chloro-4,5-difluoro-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]benzamide](/img/structure/B4699684.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4699693.png)
![4-benzoylbenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4699695.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B4699699.png)

![1-[(3-methylbutyl)thio]-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B4699716.png)
